Methoxypyrazines
Methoxypyrazines are a class of chemical compounds widely recognized for their significant presence in the aroma and flavor profiles of red wine, contributing to the green leafy and vegetal notes. These compounds are formed during grape ripening and fermentation processes. They are also found in other food products such as fruits, nuts, and certain vegetables. In addition to their sensory qualities, methoxypyrazines play a crucial role in evaluating the quality of wines, as high levels can lead to off-flavors and negatively impact the overall taste experience. Due to their importance in the wine industry, research is ongoing to explore methods for reducing or controlling these compounds through viticultural and winemaking practices.

関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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